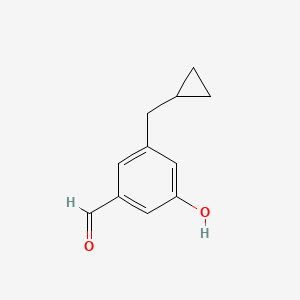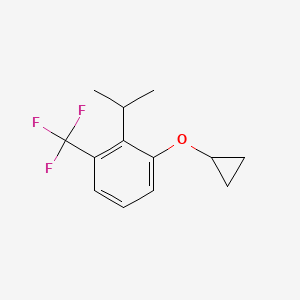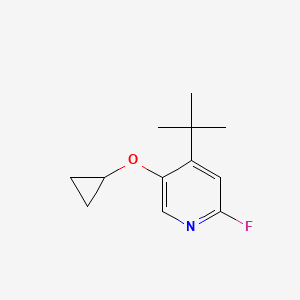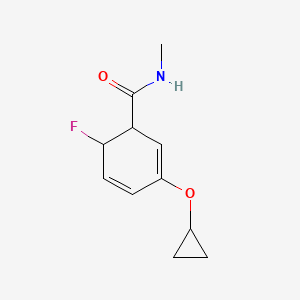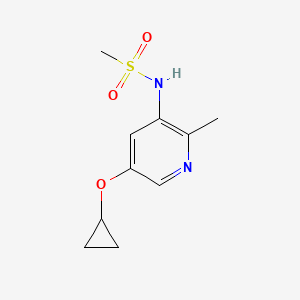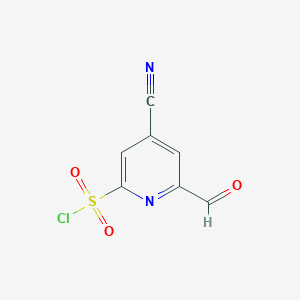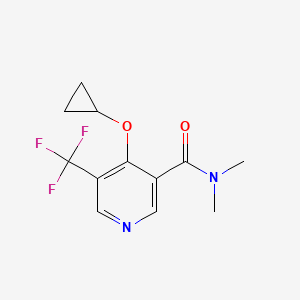
6-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.351 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a picolinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 6-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide involves several steps. One common method includes the reaction of tert-butyl esters with appropriate reagents under controlled conditions. For instance, tert-butyl esters can be synthesized from benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions . The reaction typically involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
6-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The picolinamide core can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tert-butyl esters and ethers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. The cyclopropoxy group adds rigidity to the molecule, enhancing its stability and reactivity. The picolinamide core is crucial for the compound’s ability to participate in various chemical reactions, including oxidation and substitution.
Comparison with Similar Compounds
6-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide can be compared with similar compounds such as:
6-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpicolinamide: This compound has a similar structure but with a tert-butoxy group instead of a tert-butyl group.
6-Tert-butyl-4-cyclopropoxy-N,N-dimethylpicolinamide: This compound differs in the position of the cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
6-tert-butyl-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)12-9-8-11(19-10-6-7-10)13(16-12)14(18)17(4)5/h8-10H,6-7H2,1-5H3 |
InChI Key |
OSVCBEQYIRCNMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


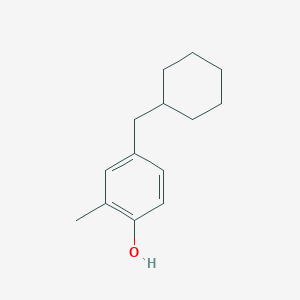
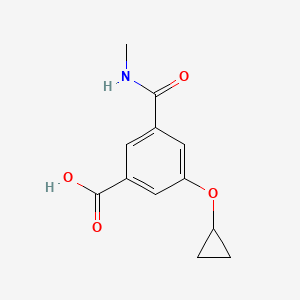
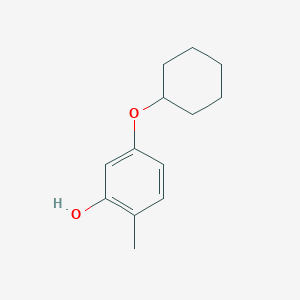
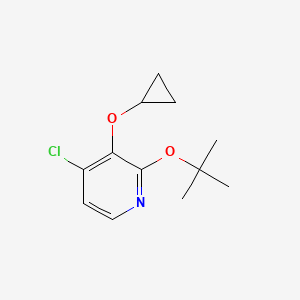
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)

